molecular formula C18H16N4OS B287641 6-(4-Methoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Methoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287641
M. Wt: 336.4 g/mol
InChI Key: XKUBEMPWAMAVLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Methoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a therapeutic agent. This compound has been found to exhibit promising biological activity, making it a subject of interest for many researchers.

Mechanism of Action

The precise mechanism of action of 6-(4-Methoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not yet fully understood. However, it has been proposed that the compound exerts its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, it has been suggested that the compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects:
Several studies have demonstrated the biochemical and physiological effects of 6-(4-Methoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These effects include the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, as well as the reduction of oxidative stress markers, such as MDA and ROS. Additionally, the compound has been found to possess anti-tumor activity, making it a potential candidate for the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(4-Methoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent biological activity. This makes it a valuable tool for investigating the mechanisms underlying various diseases and for developing new therapeutic agents. However, one limitation of using this compound is its relatively complex synthesis method, which may limit its availability for some researchers.

Future Directions

There are several potential future directions for the research on 6-(4-Methoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One possible direction is to investigate the compound's potential as a therapeutic agent for various inflammatory and oxidative stress-related diseases, such as arthritis and cardiovascular disease. Additionally, further research is needed to elucidate the precise mechanism of action of the compound and to identify its molecular targets. Finally, the development of more efficient synthesis methods for the compound may help to facilitate its widespread use in scientific research.

Synthesis Methods

The synthesis of 6-(4-Methoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-methylbenzoyl hydrazide with 4-methoxybenzaldehyde and 2-bromo-1-(4-methylphenyl)ethanone in the presence of sodium methoxide. The resulting product is then treated with thiosemicarbazide to obtain the final compound.

Scientific Research Applications

The potential applications of 6-(4-Methoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in scientific research are vast. This compound has been found to exhibit significant antimicrobial activity against a variety of microorganisms, including bacteria and fungi. Additionally, it has been shown to possess potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

properties

Product Name

6-(4-Methoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C18H16N4OS

Molecular Weight

336.4 g/mol

IUPAC Name

6-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4OS/c1-12-3-7-14(8-4-12)17-19-20-18-22(17)21-16(24-18)11-13-5-9-15(23-2)10-6-13/h3-10H,11H2,1-2H3

InChI Key

XKUBEMPWAMAVLU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC=C(C=C4)OC

Origin of Product

United States

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